molecular formula C15H10N2O3S3 B3011823 (5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 627039-38-7

(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B3011823
CAS RN: 627039-38-7
M. Wt: 362.44
InChI Key: GMWYFBLCOVACQL-XYOKQWHBSA-N
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Description

The compound is a thiazolidinone derivative with a nitrothiophene group. Thiazolidinones are a class of compounds that have been studied for their potential biological activities . The presence of the nitrothiophene group could potentially enhance these activities .


Synthesis Analysis

While the exact synthesis method for this compound is not available, similar compounds are typically synthesized through condensation reactions . For example, a nitrothiophene carbaldehyde could be reacted with a suitable amine in the presence of a catalyst to form the thiazolidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the thiazolidinone ring, the benzyl group, and the nitrothiophene group . The exact geometry would depend on the specific synthesis conditions and the presence of any stereochemistry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group on the thiophene ring could potentially be reduced to an amino group. Additionally, the compound could potentially undergo reactions at the thiazolidinone ring .

Scientific Research Applications

Future Directions

The compound could potentially be studied for its biological activities, given the known activities of similar compounds . Additionally, the compound could potentially be modified to enhance its activities or to alter its physical and chemical properties.

properties

IUPAC Name

(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S3/c18-14-12(8-11-6-7-13(22-11)17(19)20)23-15(21)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWYFBLCOVACQL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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